Fmoc-Asp(OMe)-OH

概要

説明

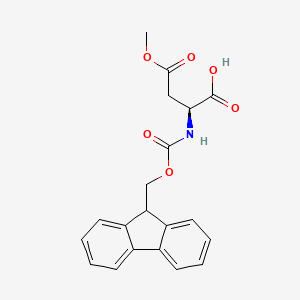

Fmoc-Asp(OMe)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester , is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, making it ideal for synthesizing complex peptides.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OMe)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved by reacting aspartic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group of aspartic acid is then esterified with methanol to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-Asp(OMe)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the free carboxylic acid using acidic or basic conditions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used.

Major Products Formed:

Deprotection: Free amino group of aspartic acid.

Ester Hydrolysis: Free carboxylic acid of aspartic acid.

科学的研究の応用

Overview

Fmoc-Asp(OMe)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate 1-methyl ester, is a derivative of aspartic acid widely utilized in peptide synthesis and various biological applications. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the methylation of the carboxylic acid, enhances its utility in chemical and pharmaceutical research.

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

this compound serves as a crucial building block in SPPS, allowing for the construction of complex peptides with high purity and yield. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of peptide assembly, the Fmoc group can be removed easily, revealing the free amino group for further modifications or coupling with other amino acids .

Case Study: Peptide Therapeutics

In a study focused on peptide-based drug design, researchers synthesized peptides using this compound that exhibited enhanced binding affinities to their targets compared to non-modified variants. This improvement was attributed to the steric effects provided by the N-methyl group, which influenced the conformation and reactivity of the peptides .

Drug Development

Peptide-Based Therapeutics

The compound is instrumental in developing peptide-based therapeutics. The methyl ester form enhances stability and bioactivity, making it suitable for therapeutic applications. Researchers have successfully utilized this compound to synthesize peptides that show promise in treating various diseases, including neurological disorders .

Case Study: Neurotransmitter Analog Studies

Research involving neurotransmitter analogs demonstrated that peptides synthesized with this compound exhibited altered biological activities compared to their non-methylated counterparts. This suggests potential applications in designing drugs targeting synaptic functions .

Bioconjugation

This compound is employed in bioconjugation processes, facilitating the attachment of peptides to various biomolecules. This application is essential for designing targeted drug delivery systems and studying protein interactions. The ability to modify peptides with this compound enhances their functionality and specificity in biological systems .

Structural Studies

The compound is also used in structural studies of proteins. By incorporating this compound into peptide sequences, researchers can investigate protein folding, stability, and interactions. This is particularly useful in understanding the structural dynamics of proteins involved in critical biological processes .

作用機序

The mechanism of action of Fmoc-Asp(OMe)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

類似化合物との比較

Fmoc-Ala-OH: N-(9-Fluorenylmethoxycarbonyl)-L-alanine.

Fmoc-Gly-OH: N-(9-Fluorenylmethoxycarbonyl)-glycine.

Fmoc-Lys(Boc)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-lysine tert-butyl ester.

Uniqueness: Fmoc-Asp(OMe)-OH is unique due to the presence of both the Fmoc protecting group and the methyl ester. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis .

生物活性

Fmoc-Asp(OMe)-OH (N-alpha-(9-fluorenylmethyloxycarbonyl)-L-aspartic acid methyl ester) is a derivative of aspartic acid widely utilized in peptide synthesis. This compound exhibits significant biological activity, particularly in the context of peptide synthesis and stability, which are critical for developing therapeutic peptides. This article explores the biological activity of this compound, including its synthesis, functional properties, and implications in research.

This compound is characterized by the following chemical structure:

- Molecular Formula : C20H19NO6

- Molecular Weight : 373.37 g/mol

- CAS Number : 45382185

The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The methyl ester group (OMe) enhances the compound's solubility and stability during synthesis.

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS) : this compound is primarily used in SPPS due to its ability to minimize side reactions such as aspartimide formation. Aspartimides are problematic by-products formed during the deprotection of aspartic acid residues in peptides. The presence of the methyl ester group helps reduce the rate of aspartimide formation compared to other derivatives like Fmoc-Asp(OtBu) and Fmoc-Asp(OBno) .

Table 1: Comparison of Aspartimide Formation Rates

| Compound | Aspartimide Formation Rate (%) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 1.65 |

| This compound | 0.49 |

| Fmoc-Asp(OBno)-OH | 0.06 |

The data indicates that this compound has a significantly lower rate of aspartimide formation, making it a favorable choice for synthesizing peptides that require high purity and stability .

Biological Activity

The biological activity of this compound can be attributed to its role in peptide synthesis and its influence on the structural integrity of peptides. Key aspects include:

- Chirality and Racemization : The compound helps maintain chirality during peptide synthesis, crucial for biological activity. The presence of the methyl ester minimizes racemization at the α-carbon, which can lead to loss of biological function .

- Peptide Stability : The incorporation of this compound into peptides enhances their stability against enzymatic degradation. This property is particularly valuable in developing therapeutic peptides that need to withstand metabolic processes in vivo .

Case Studies

- Scorpion Toxin Peptide Synthesis : In studies involving scorpion toxin peptides, the use of this compound resulted in higher yields and reduced side products compared to traditional aspartic acid derivatives. The synthesized peptides showed improved biological activity due to their structural integrity and reduced impurities .

- Therapeutic Peptides : Research has demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target receptors, leading to increased therapeutic efficacy. For example, modifications in neuropeptides using this derivative have shown promising results in pain management studies .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670198 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-53-5 | |

| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: this compound, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid β-methyl ester, serves as a key building block in this synthetic strategy. [] The process begins by immobilizing this compound. This immobilized molecule then reacts with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones. Treatment of the resulting intermediates with potassium trimethylsilanolate initiates a cascade reaction. This cascade involves sequential C-arylation, aldol condensation, and spontaneous aromatization, ultimately yielding the desired pentasubstituted pyrroles. [] Essentially, this compound provides the structural backbone upon which the pyrrole ring is constructed through this series of reactions.

Q2: What are the advantages of using this compound in this specific synthesis compared to other potential starting materials?

A2: The research highlights the "fast and simple access to pentasubstituted and functionalized pyrroles" enabled by this synthetic strategy, which leverages the reactivity of this compound. [] While the paper doesn't explicitly compare the use of this compound to other starting materials, the emphasis on the speed and simplicity of this method suggests advantages over alternative, potentially more complex or lower-yielding synthetic routes. Further research could directly compare different approaches to better quantify these advantages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。